molecular formula C17H13N B14705691 6-Methyl-11H-benzo[A]carbazole CAS No. 14842-92-3

6-Methyl-11H-benzo[A]carbazole

Cat. No.: B14705691
CAS No.: 14842-92-3
M. Wt: 231.29 g/mol
InChI Key: FELXDLPTDFPJNU-UHFFFAOYSA-N
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Description

6-Methyl-11H-benzo[A]carbazole is a polycyclic aromatic hydrocarbon with a molecular formula of C17H13N This compound is a derivative of carbazole, featuring a methyl group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-11H-benzo[A]carbazole typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of carbazole with methylating agents under acidic conditions. Another approach involves the cyclization of appropriate precursors using Lewis acid catalysts .

Industrial Production Methods: Industrial production of this compound may employ large-scale organic synthesis techniques, including continuous flow reactors and high-pressure conditions to optimize yield and purity. The use of advanced catalysts and solvents can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Cyclization and Rearrangement Reactions

The diverted Bischler–Napieralski reaction enables the synthesis of carbazole derivatives through nitrilium ion intermediates. For 6-methyl-11H-benzo[a]carbazole, this pathway involves:

  • Nitrilium ion formation via activation of amide precursors.

  • Spiroindolenine intermediate generation through nucleophilic attack at the indole C3 position.

  • Plancher rearrangement to form dihydro-β-carboline derivatives (e.g., 2a in Scheme 3 of ).

Key Mechanistic Insights ( ):

  • Styrylacetamide derivatives undergo regioselective cyclization based on substituent positions.

  • Electron-donating groups (e.g., methyl) at α/β positions alter product distribution (e.g., 3v vs. 3w ).

Pd-Catalyzed Alkyne Annulation

A palladium-catalyzed method enables direct access to benzo[a]carbazole derivatives from internal alkynes and N-tosyl-iodoindoles ( ).

Reaction Conditions:

ComponentDetails
CatalystPd(OAc)₂ (5 mol%)
LigandPPh₃ (10 mol%)
SolventDMF, 100°C, 12 h
Yield Range65–85% ( )

Example Product :

  • 6ha (IC₅₀ = 24.18 μM against A549 lung cancer cells) ( ).

Bromination

Free-radical bromination introduces halogens at electron-rich positions:

SubstrateConditionsProductYield
This compoundNBS, CCl₄, 40°C, 6 h5,8-Dibromo derivative72%
NBS, CH₂Cl₂, RT, 4 h5-Bromo derivative68%

Data adapted from

Amidation

Carboxylic acid derivatives react with amines under Mitsunobu-like conditions:

Acid DerivativeAmineCatalystYield
2-(6-Chloro-carbazol-2-yl)propanoic acid (10 )2-(Methylsulfonamido)anilinePyridine, MsCl64%

Reaction details from

Michael Addition and Cascade Reactions

Divergent tandem Michael additions with α,α-dicyanomethylidenecarbazoles yield multifunctional benzo[a]carbazoles ( ):

SubstrateConditionsProductYield
α,α-Dicyanomethylene-carbazole (4a )β-Nitrostyrene, Et₃N, EtOH, 5 h2-Amino-3-nitro-carbazole (9aa )83%

Key Observations :

  • Et₃N in ethanol optimizes yield and regioselectivity.

  • Substituents on β-nitrostyrenes influence electronic and steric outcomes.

Scientific Research Applications

6-Methyl-11H-benzo[A]carbazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-11H-benzo[A]carbazole involves its interaction with various molecular targets and pathways. Its aromatic structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, it may interact with enzymes and receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

Properties

CAS No.

14842-92-3

Molecular Formula

C17H13N

Molecular Weight

231.29 g/mol

IUPAC Name

6-methyl-11H-benzo[a]carbazole

InChI

InChI=1S/C17H13N/c1-11-10-12-6-2-3-7-13(12)17-16(11)14-8-4-5-9-15(14)18-17/h2-10,18H,1H3

InChI Key

FELXDLPTDFPJNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4N3

Origin of Product

United States

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